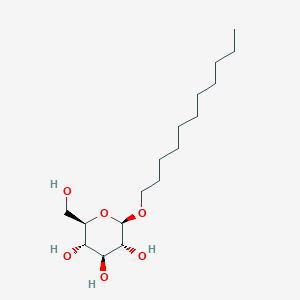

n-Undecyl beta-D-glucopyranoside

货号 B1588081

CAS 编号:

70005-86-6

分子量: 334.4 g/mol

InChI 键: ULDAPNVYSDTSFM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

科学研究应用

Catalysis of Ascorbic Acid Reaction with Azure A Chloride Salt Dye

- Scientific Field: Colloid and Polymer Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .

- Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .

- Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Synthesis of Long-Chain Alkyl Glucosides

- Scientific Field: Biotechnology .

- Application Summary: n-Undecyl beta-D-glucopyranoside was used to synthesize octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems .

- Methods of Application: The synthesis was carried out via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .

- Results: The highest yield of OG (67 mol%) and DG (64 mol%) were obtained in the reactions .

Detergent and Colloid Research

- Scientific Field: Colloid Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside, a long chain alkyl glycopyranoside and a classical nonionic amphiphile surfactant, is used in detergent and colloid research .

- Methods of Application: It is used in micelle development and as a reference compound in long-chain alkyl glucoside separation and analysis procedures .

Protein Extraction

- Scientific Field: Biochemistry .

- Application Summary: n-Octylglucoside is used in protein extraction .

- Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Cleaning Products and Cosmetic Ingredients

- Scientific Field: Biotechnology .

- Application Summary: Long-chain alkyl glucosides such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) are amphipathic non-ionic surfactants with wide-ranging applications, including cleaning products and cosmetic ingredients .

- Methods of Application: These compounds are synthesized via reverse hydrolysis reactions catalyzed by an engineered β-glucosidase in organic solvents and ionic liquids .

- Results: The identities of OG and DG products were confirmed by HRMS and NMR .

Solubilization and Reconstitution of Membrane-Bound Proteins

- Scientific Field: Biochemistry .

- Application Summary: n-Octylglucoside is used for the solubilization and reconstitution of membrane-bound proteins .

- Methods of Application: It is used in 2D electrophoresis and to improve selectivity of immunoprecipitation of phosphotyrosine modified proteins .

Reaction of Ascorbic Acid with Azure A Chloride Salt Dye

- Scientific Field: Colloid and Polymer Science .

- Application Summary: n-Dodecyl β-D-glucopyranoside micelles were used to catalyze the reaction of ascorbic acid with azure A chloride salt dye in acidic aqueous solution .

- Methods of Application: The reaction was studied spectrophotometrically by following the absorbance decline of azure A chloride salt at 630 nm in the presence and absence of a non-ionic micelle of the natural surfactant (n-dodecyl β-D-glucopyranoside) .

- Results: The reaction rates were found to be enhanced in the presence of n-dodecyl β-D-glucopyranoside through the formation of several hydrogen bonds .

Membrane Protein Crystallization

属性

IUPAC Name |

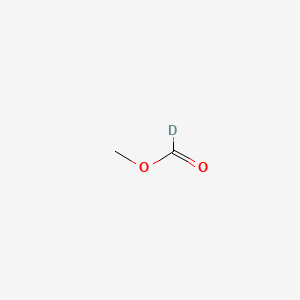

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDAPNVYSDTSFM-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Undecyl beta-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

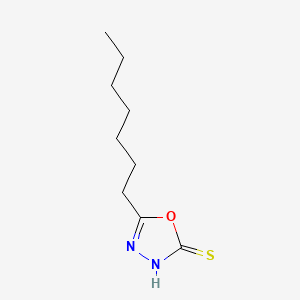

5-Heptyl-1,3,4-oxadiazole-2(3H)-thione

66473-10-7

3,4-Dichlorothiophene 1,1-dioxide

52819-14-4

6-Methoxy-4-methyl-2(3H)-benzothiazolone

80689-16-3

![(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/no-structure.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)